2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine
Description
BenchChem offers high-quality 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-5-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIFKWPIHPHUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Oxane Moiety - A Strategic Scaffold for Modern Medicinal Chemistry
Abstract
The oxane, or tetrahydropyran (THP), ring has emerged from a simple protecting group to a privileged scaffold in modern drug discovery.[1][2][3] Its unique combination of a conformationally restrained structure, improved physicochemical properties, and versatile synthetic accessibility makes it a cornerstone in the medicinal chemist's toolkit. This technical guide provides an in-depth analysis of the oxane moiety's role, exploring its fundamental properties, synthetic strategies, and strategic applications in drug design. We delve into its function as a versatile bioisostere, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide case studies of its successful incorporation into approved therapeutics.[4] This paper serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of the oxane ring to overcome complex developability challenges.
Introduction: The Rise of a Versatile Heterocycle
The saturated six-membered ring containing five carbons and one oxygen atom, known systematically as oxane and commonly as tetrahydropyran (THP), is the fifth most prevalent heterocycle found in pharmaceutical molecules. Initially recognized in organic synthesis primarily as the basis for the THP protecting group for alcohols, its role has evolved dramatically.[1][5] Medicinal chemists now strategically employ the oxane ring to fine-tune the properties of drug candidates, influencing everything from target binding and selectivity to solubility and metabolic stability.[1][2]
The rationale for its increased use stems from its ability to solve common problems in drug development. Replacing a carbocyclic ring like cyclohexane with an oxane moiety introduces a polar oxygen atom that can act as a hydrogen bond acceptor, often improving aqueous solubility and target engagement without adding hydrogen bond donors.[4] This substitution also tends to lower lipophilicity, a critical parameter for optimizing a drug's pharmacokinetic profile.[4] This guide will explore the foundational principles that make the oxane moiety a powerful tool for molecular design.
Core Physicochemical and Structural Properties
The decision to incorporate an oxane ring is driven by its predictable influence on a molecule's three-dimensional structure and resulting physicochemical properties.
Conformational Analysis: A Stable Chair
Similar to cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[6][7] The presence of the oxygen heteroatom, with its shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å), slightly alters the ring geometry but preserves the fundamental chair shape.[8] This conformational rigidity is entropically favorable in drug-target binding, as less conformational freedom is lost upon binding, potentially leading to higher affinity.[4] Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for steric reasons.
Caption: Chair conformations of a substituted oxane ring.
Impact on Drug-Like Properties
The strategic replacement of other chemical groups with an oxane moiety—a practice known as bioisosterism—is a key tactic in lead optimization. The primary driver is the improvement of ADME properties.[4][9][10]
-
Solubility and Lipophilicity: The ring oxygen acts as a hydrogen bond acceptor, which can improve aqueous solubility.[4] The replacement of a non-polar methylene (-CH2-) group with a polar ether oxygen generally reduces the molecule's lipophilicity, as measured by logP or logD. This modulation is often crucial for achieving the right balance between permeability and clearance.[4][11][12]
-
Metabolic Stability: While cyclic ethers can be susceptible to metabolism, the oxane ring is generally more stable than smaller, more strained rings like oxetane.[13][14] Its incorporation can block metabolically labile sites. For instance, replacing a gem-dimethyl group with a spiro-oxetane or oxane can enhance metabolic stability by preventing CYP450-mediated oxidation.[15][16]
-
Target Interaction: The oxygen atom provides an additional point of interaction with a biological target through hydrogen bonding, which can enhance binding affinity and selectivity.[4] In one example of Janus kinase 1 (JAK1) inhibitors, switching from a cyclohexyl to a THP derivative introduced a polar oxygen heteroatom that enabled tighter drug-enzyme binding interactions.[4]
The following table summarizes the predictable effects of replacing a cyclohexane with an oxane ring in a hypothetical drug scaffold.
| Property | Cyclohexane Analogue | Oxane Analogue | Rationale for Change |
| Calculated logP | 3.5 | 2.9 | The oxygen atom increases polarity, reducing lipophilicity.[4] |
| Aqueous Solubility | Low | Moderate | The ether oxygen acts as a hydrogen bond acceptor, improving interaction with water.[17] |
| Hydrogen Bond Acceptors | 2 | 3 | Addition of the ether oxygen.[4] |
| Metabolic Stability (CLint) | Moderate | Moderate-High | Can block adjacent sites of metabolism; ring itself is relatively stable. |
| Binding Affinity (Ki) | 50 nM | 15 nM | Potential for new hydrogen bond with target residue.[4] |
Synthetic Strategies for Accessing Substituted Oxanes
The utility of the oxane moiety is supported by a variety of robust synthetic methods developed to access mono- and polysubstituted derivatives with high stereocontrol. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Key synthetic approaches include:
-
Intramolecular Cyclizations: Methods like the intramolecular oxa-Michael reaction and Prins cyclization are powerful tools for forming the oxane ring.[18]
-
Ring-Opening Reactions: The opening of smaller rings, such as substituted oxetanes, can be used to construct the tetrahydropyran skeleton.[19]
-
Hydrogenation: The simple hydrogenation of a corresponding dihydropyran over a catalyst like Raney Nickel is a classic and direct method.[5]
-
Building Block Approach: A highly efficient strategy involves using commercially available, pre-functionalized oxane building blocks, such as 4-amino-tetrahydropyran. This approach was used in the synthesis of AstraZeneca's ATM kinase inhibitor, AZD0156.[4]
Caption: A simplified workflow for synthesizing oxane-containing molecules.
The Oxane Moiety in Drug Design: Case Studies and Applications
The true value of the oxane ring is demonstrated by its successful application in numerous clinical candidates and approved drugs.[20]
Bioisosteric Replacement Logic
The decision to employ an oxane as a bioisostere is a multi-factorial process aimed at improving a compound's overall profile.
Caption: Strategic decision process for using an oxane bioisostere.
Case Study: Gilteritinib (Xospata®)
Gilteritinib is an inhibitor of the AXL receptor tyrosine kinase approved for treating acute myeloid leukemia (AML).[4] The molecule features a popular 4-amino-tetrahydropyran substituent.[4] In this context, the THP ring serves multiple purposes:
-
Scaffold: It provides a rigid, three-dimensional scaffold to correctly orient the amine for interaction with the target kinase.
-
Physicochemical Properties: It contributes to a favorable ADME profile, balancing polarity and lipophilicity to achieve oral bioavailability.[4]
Case Study: Omarigliptin (Marizev®)
Merck's DPP-4 inhibitor omarigliptin, for type 2 diabetes, contains a complex, highly substituted oxane ring.[4] The manufacturing route for this drug highlights the advanced synthetic chemistry that can be employed to construct such scaffolds on a large scale.[4] The oxane core is critical for holding the various pharmacophoric elements in the precise orientation required for potent and selective inhibition of the DPP-4 enzyme.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the impact of an oxane moiety on metabolic stability, an in vitro assay using liver microsomes is a standard approach. This protocol provides a framework for comparing an oxane-containing compound to its carbocyclic analogue.
Objective: To determine the intrinsic clearance (CLint) of a test compound and its analogue in human liver microsomes.
Materials:
-
Test Compound (e.g., Oxane Analogue) and Reference Compound (e.g., Cyclohexane Analogue), 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction quenching.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the HLM mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH Regenerating System. The final volume should be 100 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well in the analytical plate containing 180 µL of ice-cold ACN with the internal standard.
-
-
Sample Processing:
-
Once all time points are collected, seal the analytical plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Expected Outcome: A successful bioisosteric replacement of a metabolically labile group with an oxane moiety would be expected to result in a longer t½ and a lower CLint value compared to the parent compound, indicating improved metabolic stability.[4]
Future Perspectives and Conclusion
The oxane moiety is firmly established as a valuable scaffold in medicinal chemistry.[2] Its journey from a simple protecting group to a key design element underscores the importance of fundamental physicochemical principles in modern drug discovery. Future applications will likely involve its use in more complex molecular architectures and in new therapeutic areas. The continued development of novel, stereoselective synthetic methodologies will further expand the accessibility and diversity of oxane-based building blocks, empowering chemists to address increasingly challenging biological targets.[18][21]
References
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
- BOC Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. BOC Sciences.
- Dakenchem. (2026, February 12). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Dakenchem.
- University of Bath. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bath.
- Benchchem. (n.d.). The Tetrahydropyran Moiety: A Strategic Advantage in Modern Drug Design. Benchchem.
- College of Saint Benedict and Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. CSB/SJU.
- ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety. ChemicalBook.
- Benchchem. (n.d.). A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran. Benchchem.
- Rout, L. et al. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.
- MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
- American Chemical Society. (2014, January 30). Formation of Substituted Tetrahydropyrans through Oxetane Ring Opening: Application to the Synthesis of C1−C17 Fragment of Salinomycin. ACS Publications.
- ChemicalBook. (2023, October 16). What is Tetrahydropyran?. ChemicalBook.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
- Benchchem. (n.d.). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. Benchchem.
- Wikipedia. (n.d.). Tetrahydropyran. Wikipedia.
- Al-Tahami, K. et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Journal of Biosciences and Medicines. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
- Beilstein Journal of Organic Chemistry. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
- Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate.
- Contreras, R. et al. (n.d.). Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. PMC.
- Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. Heterocyclics [employees.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 17. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 18. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
Initial Biological Screening of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine: A Technical Guide for Early-Stage Drug Discovery
Abstract
This guide outlines a comprehensive and strategic approach for the initial biological screening of the novel chemical entity, 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine. As a compound with potential for therapeutic development, a systematic evaluation of its physicochemical properties, pharmacokinetic profile, and biological activity is paramount. This document provides a detailed, multi-tiered workflow designed for researchers, scientists, and drug development professionals. The proposed screening cascade is built on the principles of efficiency and informed decision-making, aiming to rapidly assess the compound's potential and identify any liabilities early in the discovery process. The protocols and methodologies described herein are grounded in established industry standards and are designed to generate a robust preliminary dataset to guide future development efforts.
Introduction: The Rationale for Screening 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine
The molecular architecture of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine, featuring a fluorinated pyridine core linked to an oxane moiety, suggests potential for biological activity. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Pyridine rings are common scaffolds in a wide range of biologically active compounds.[3][4][5] The oxane group may influence solubility and cell permeability. Given these structural features, a systematic investigation into the compound's biological profile is warranted.
This guide proposes a phased screening approach, commencing with fundamental in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling and progressing to broader cellular and target-based assays. This strategy ensures that resources are focused on compounds with the most promising drug-like properties.
Phase 1: Foundational Physicochemical and ADME Profiling
The initial phase of screening is designed to assess the fundamental drug-like properties of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine. These assays are crucial for understanding its potential for oral bioavailability and metabolic stability, which are key determinants of a successful drug candidate.[6][7][8]
Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is essential for interpreting biological data and for future formulation development.
Experimental Protocol: Solubility and Lipophilicity Determination
-
Aqueous Solubility:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.
-
Incubate the mixture at room temperature for 24 hours with gentle agitation.
-
Filter the solution to remove any precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate by high-performance liquid chromatography (HPLC) with UV detection.
-
Compare the result to a standard curve to determine the kinetic and thermodynamic solubility.
-
-
Lipophilicity (LogD7.4):
-
Prepare a solution of the test compound in a biphasic system of octanol and PBS at pH 7.4.
-
Vigorously mix the two phases and allow them to separate.
-
Measure the concentration of the compound in both the octanol and aqueous phases using HPLC-UV.
-
Calculate the LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Data Presentation: Physicochemical Properties
| Parameter | Experimental Value | Target Range |
| Kinetic Solubility (µM) | > 50 | |
| Thermodynamic Solubility (µM) | > 50 | |
| LogD7.4 | 1 - 3 |
In Vitro ADME Assays
These assays provide an early indication of the compound's pharmacokinetic behavior.[9][10]
Experimental Protocol: Metabolic Stability and Plasma Protein Binding
-
Metabolic Stability in Liver Microsomes:
-
Incubate the test compound (1 µM) with human liver microsomes in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the intrinsic clearance (Clint) and the in vitro half-life (t1/2).
-
-
Plasma Protein Binding:
-
Utilize rapid equilibrium dialysis (RED) with human plasma.
-
Add the test compound to the plasma chamber of the RED device and PBS to the buffer chamber.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the percentage of the compound bound to plasma proteins.
-
Data Presentation: In Vitro ADME Profile
| Parameter | Experimental Value | Target Range |
| Human Liver Microsomal Stability (t1/2, min) | > 30 | |
| Human Plasma Protein Binding (%) | < 99.5 |
Phase 2: High-Throughput Screening (HTS) for Biological Activity
Following the initial ADME profiling, the compound will be subjected to high-throughput screening (HTS) to identify potential biological activities.[11][12][13][14] This phase employs automated platforms to test the compound against a large number of biological targets or in various cellular assays.[15]
Workflow: High-Throughput Screening Cascade
Caption: A tiered approach to the initial biological screening of a novel compound.
Phenotypic Screening
Phenotypic screens assess the effect of the compound on cellular behavior without a preconceived target. This approach is valuable for discovering novel mechanisms of action.
Experimental Protocol: Cell Proliferation/Cytotoxicity Assay
-
Cell Culture:
-
Plate a panel of human cancer cell lines (e.g., representing different tissue origins) in 384-well microplates.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine (e.g., from 0.1 nM to 100 µM).
-
Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
-
Incubation and Readout:
-
Incubate the plates for 72 hours.
-
Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Presentation: Phenotypic Screening Results
| Cell Line | IC50 (µM) |
| Cell Line A (e.g., MCF-7) | |
| Cell Line B (e.g., A549) | |
| Cell Line C (e.g., HCT116) |
Target-Based Screening
Target-based screens evaluate the compound's activity against specific, well-characterized biological targets, such as enzymes or receptors.
Experimental Protocol: Kinase Profiling
-
Assay Principle:
-
Utilize a commercially available kinase panel (e.g., a panel of several hundred human kinases).
-
The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Screening:
-
Screen 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
The percentage of inhibition for each kinase is determined.
-
-
Follow-up:
-
For any kinases showing significant inhibition (>50%), perform a dose-response analysis to determine the IC50 value.
-
Data Presentation: Target-Based Screening Hits
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase 1 | ||
| Kinase 2 | ||
| Kinase 3 |
Phase 3: Hit Confirmation and Mechanism of Action Studies
Any "hits" identified in Phase 2 will be subjected to further validation and mechanistic studies to confirm their activity and elucidate their mode of action.
Workflow: Hit Validation and MOA Elucidation
Caption: A systematic workflow for validating and characterizing initial screening hits.
Conclusion and Future Directions
The proposed screening cascade provides a robust framework for the initial biological evaluation of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine. The data generated from these studies will be instrumental in determining the compound's therapeutic potential and will guide subsequent lead optimization efforts. A "Go/No-Go" decision will be made based on the collective evidence from the ADME, phenotypic, and target-based screens. Promising results will trigger a more in-depth investigation, including in vivo efficacy and safety studies. This systematic and data-driven approach is essential for navigating the complexities of early-stage drug discovery and maximizing the probability of success.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Wikipedia. (2023, December 27). High-throughput screening. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
PubMed. (2026, January 22). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
PMC. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]
- Google Patents. (n.d.). US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
PMC. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
-
Preprints.org. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Retrieved from [Link]
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. selvita.com [selvita.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. atcc.org [atcc.org]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine in kinase inhibitor design.
Application Notes & Protocols
Topic: Application of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine in Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes and a prominent target for drug discovery, particularly in oncology. The design of potent and selective kinase inhibitors often relies on the use of "privileged scaffolds" that are predisposed to bind to the highly conserved ATP-binding site. This guide provides an in-depth technical overview of the 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine fragment, a versatile and advantageous building block for the development of next-generation kinase inhibitors. We will deconstruct the fragment to understand the specific contributions of its pyridine core, fluorine substituent, and tetrahydropyran (THP) moiety. Furthermore, this document provides detailed synthetic strategies and robust, validated protocols for assessing the inhibitory activity and selectivity of compounds derived from this scaffold.
Rationale: Deconstructing a Privileged Kinase Inhibitor Scaffold
The efficacy of the 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine scaffold stems from the synergistic contributions of its three key components. Understanding the role of each part is fundamental to its strategic deployment in a drug design campaign.
-
The Pyridine Core: The Hinge-Binding Anchor: The pyridine ring is a well-established "hinge-binder" and a common motif in a vast number of clinically approved kinase inhibitors.[1] It mimics the adenine ring of ATP, forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is a primary determinant of binding affinity and serves to anchor the inhibitor within the ATP pocket.
-
The 2-Fluoro Substituent: Modulator of Potency and Pharmacokinetics: The strategic placement of a fluorine atom is a powerful tool in modern medicinal chemistry.[2][3] In this scaffold, the fluorine atom at the 2-position, adjacent to the hinge-binding nitrogen, serves multiple purposes:
-
Enhanced Binding Affinity: Fluorine is the most electronegative element and can form favorable electrostatic interactions with the protein backbone, potentially increasing binding affinity.[2][4] In some cases, it can displace water molecules or interact with hydrophobic pockets to stabilize the ligand-protein complex.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Placing fluorine at a metabolically labile position can block this pathway, thereby increasing the compound's half-life and bioavailability.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the pyridine nitrogen.[2] This fine-tuning can be crucial for optimizing cell permeability, reducing off-target effects related to basicity (e.g., hERG channel inhibition), and improving overall drug-like properties.
-
-
The (Oxan-4-yl)methoxy Moiety: The ADME and Selectivity Engine: The tetrahydropyran (THP) group, connected via a flexible methoxy linker, projects from the core scaffold into the solvent-exposed region of the ATP binding site. This moiety is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and can be a key driver of selectivity.[5]
-
Improved Physicochemical Properties: As a bioisostere of a cyclohexyl group, the THP ring offers reduced lipophilicity, which can lead to improved aqueous solubility and a better overall ADME profile.[5]
-
Conformational Rigidity: The THP ring is more conformationally restricted than a linear ether, which can reduce the entropic penalty upon binding to the target kinase.[5]
-
Hydrogen Bonding: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional interaction point with the protein or surrounding water molecules to enhance affinity and solubility.[6][7]
-
Vector for Selectivity: The ATP-binding site is highly conserved in the hinge region but varies significantly in the solvent-exposed regions. By modifying the THP group or its linker, chemists can exploit these differences to achieve selectivity for a specific kinase over other closely related family members.
-
General Synthetic Strategy
The modular nature of this scaffold lends itself to efficient synthesis, typically through late-stage cross-coupling reactions. A common and robust approach is the Suzuki-Miyaura cross-coupling, which allows for the diversification of the group at the 2-position of the pyridine ring.
This strategy involves first synthesizing the core fragment, 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine (or a suitable precursor), and then using the bromine as a handle for palladium-catalyzed cross-coupling. This allows for the rapid generation of a library of analogues by simply changing the boronic acid or ester coupling partner, facilitating efficient structure-activity relationship (SAR) studies.
Case Study: Design of a Hypothetical JAK2 Inhibitor
To illustrate the application, we will design a hypothetical inhibitor targeting Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms. The design will utilize our core scaffold to engage the hinge and an additional moiety to target a specific pocket for selectivity.
| Component | Rationale |
| Scaffold | 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine |
| Hinge Interaction | The pyridine nitrogen will form a hydrogen bond with the backbone amide of Leu932 in the JAK2 hinge region. |
| Gatekeeper Interaction | The 2-fluoro group provides favorable electronics and may interact with the hydrophobic region near the "gatekeeper" residue, Met929. |
| Solvent Front | The THP moiety will extend towards the solvent-exposed region, improving solubility and ADME properties.[5] |
| Selectivity Element | A pyrazole group will be coupled to the 2-position of the pyridine. The pyrazole scaffold is a privileged structure in many kinase inhibitors and can be substituted to exploit differences between JAK family members, thus enhancing selectivity.[8] |
Experimental Protocols
The following protocols provide a robust framework for characterizing the inhibitory activity of compounds derived from the scaffold.
Protocol 4.1: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[9][10][11] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]
A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.[12]
B. Materials and Reagents
-
Recombinant human JAK2 enzyme (e.g., Promega, Cat# V2741)
-
JAKtide substrate (or other suitable peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Test Inhibitor (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
C. Experimental Workflow
D. Detailed Procedure
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting from 1 mM.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to a 384-well plate. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor or EDTA (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2.5x enzyme/substrate mix in kinase reaction buffer. Add 2 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a 2.5x ATP solution in kinase reaction buffer. The final concentration in the 5 µL reaction should be equal to the apparent Km of ATP for JAK2. Add 2 µL of the ATP solution to all wells.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. Ensure substrate conversion does not exceed 20-30% in the DMSO control wells.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
E. Data Analysis
-
Normalize the data: Set the average signal of the DMSO controls as 100% activity and the average signal of the 100% inhibition controls as 0% activity.
-
Plot the % activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[11]
Protocol 4.2: Kinase Selectivity Profiling
To assess the selectivity of a lead compound, it is crucial to test its activity against a panel of other kinases.
A. Methodology
-
Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) or an in-house panel.
-
Screen the inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases covering all families).
-
For any kinases showing significant inhibition (>50% at 1 µM), perform a full IC50 determination as described in Protocol 4.1.
B. Data Presentation The results are often presented as a selectivity score or visualized on a kinome tree diagram to highlight the inhibitor's specificity.
| Kinase Target | Hypothetical IC50 (nM) |
| JAK2 (Target) | 15 |
| JAK1 | 150 |
| JAK3 | 850 |
| TYK2 | 400 |
| SRC | >10,000 |
| EGFR | >10,000 |
Protocol 4.3: Cellular Target Engagement - Western Blot
This protocol confirms that the inhibitor affects the intended signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate. For JAK2, a common substrate is STAT3.
A. Procedure
-
Cell Culture: Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) to ~80% confluency.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
B. Expected Outcome A dose-dependent decrease in the p-STAT3 signal should be observed with increasing inhibitor concentration, while the total STAT3 or GAPDH signal remains constant. This result provides strong evidence of on-target activity in a cellular environment.
Conclusion
The 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine scaffold is a highly valuable building block in modern kinase inhibitor design. Its constituent parts are rationally designed to secure potent target engagement, modulate physicochemical properties, and improve metabolic stability. The synthetic tractability of the scaffold allows for rapid library generation and SAR exploration. By employing robust biochemical and cellular assays as outlined in these protocols, researchers can effectively characterize inhibitors derived from this scaffold, accelerating the discovery of novel and selective therapeutics for kinase-driven diseases.
References
- Vertex AI Search. (2024).
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- Gorgani, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
- Zheng, S., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
- Magwaza, R. N., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central.
- ChemicalBook. (2023).
- Li, Y., et al. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
- Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Tressler, C. M., & Zondlo, N. J. (2024).
- Promega Corporation. (n.d.).
- Zondlo, N. J. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Tichkule, R. B., et al. (n.d.).
- Auctores Publishing. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Tressler, C. M., & Zondlo, N. J. (2024).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Kii, I., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Wikipedia. (n.d.). IC50.
- edX. (n.d.).
- Muthusamy, K., et al. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - NIH.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Barlaam, B., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- Pauton, M., et al. (n.d.).
- PubMed. (2026).
- ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis.
- Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)
- Al-Ostoot, F. H., et al. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
- Shokat Lab. (2018).
- Li, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
- PMC - PubMed Central. (n.d.).
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b][2][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.
- PMC. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Fraker, C. A., & Fraker, L. D. (2026).
- PMC. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Methods for evaluating the ADME properties of methoxy-containing drugs.
Application Note: ADME Profiling & Metabolic Optimization of Methoxy-Containing Pharmacophores
Abstract & Strategic Overview
The methoxy group (
This guide addresses the "Methoxy Paradox"—where the same modification that enhances target affinity can introduce high intrinsic clearance (
Part 1: Metabolic Stability & O-Demethylation Assessment
The primary failure mode for methoxy-containing drugs is rapid first-pass metabolism. The conversion of a methoxy group to a phenol (O-demethylation) significantly alters the physicochemical profile (LogD drops, PSA increases), often leading to rapid Phase II conjugation (Glucuronidation).
Mechanism of Action
The reaction proceeds via a hemiacetal intermediate, which spontaneously collapses to release the phenol and formaldehyde.
Protocol A: Microsomal Intrinsic Clearance ( ) with Metabolite Tracking
Objective: Determine the metabolic half-life (
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regeneration System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6PDH). -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Experimental Workflow:
-
Pre-Incubation: Dilute test compound to 1
M (to ensure first-order kinetics) in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regeneration system to initiate the reaction.[1]
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L of Stop Solution. Vortex for 10 minutes; centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. -
Analysis (LC-MS/MS): Monitor the disappearance of Parent (
) and the appearance of Metabolite ( ).-
Note: The O-desmethyl metabolite will have a mass shift of -14 Da (loss of
).
-
Data Calculation:
Calculate the slope (
Interpretation:
|
Part 2: Permeability & Efflux (Caco-2 Assay)
Methoxy groups are often added to "mask" hydrogen bond donors (phenols), thereby improving passive permeability. However, this increased lipophilicity can inadvertently make the molecule a substrate for P-glycoprotein (P-gp/MDR1).
Protocol B: Bi-Directional Caco-2 Permeability
Objective: Confirm if O-methylation has improved permeability (
Workflow:
-
Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
. -
Dosing:
-
Apical to Basolateral (A-B): Add compound (10
M) to the apical chamber. -
Basolateral to Apical (B-A): Add compound (10
M) to the basolateral chamber.
-
-
Inhibitor Control: Co-incubate with Verapamil (50
M) to assess P-gp contribution. -
Sampling: Collect samples from receiver compartments at 60 and 120 minutes.
Diagram: Permeability Decision Tree
Figure 1: Decision tree for interpreting Caco-2 permeability data for methoxy-containing compounds.
Part 3: Drug-Drug Interaction (DDI) Potential
Methoxy-containing drugs are frequent inhibitors of CYP2D6. The oxygen atom can coordinate with the heme iron, or the molecule can act as a competitive substrate.
Protocol C: Fluorogenic CYP Inhibition Screening
Objective: Determine
Materials:
-
Recombinant CYPs: Baculosomes expressing single human CYP isoforms.[3]
-
Substrates:
-
For CYP2D6: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).
-
For CYP2C9: 7-Methoxy-4-trifluoromethylcoumarin-3-acetic acid (MFC).
-
-
Detection: Fluorescence Plate Reader (Ex/Em specific to metabolite).
Procedure:
-
Plate Setup: Prepare a 7-point serial dilution of the test compound (0.05
M to 50 M) in black 96-well plates. -
Enzyme Addition: Add CYP enzyme/Buffer mix. Incubate 10 mins at 37°C.
-
Substrate Start: Add NADPH/Fluorogenic Substrate mix.
-
Kinetic Read: Monitor fluorescence increase over 30 minutes.
-
Calculation: Fit data to the sigmoidal dose-response equation to derive
.
Part 4: Reactive Metabolite Assessment (The "Hidden" Risk)
While the methoxy group itself is stable, O-demethylation unmasks a phenol . If this phenol is ortho/para to another electron-donating group, it can be further oxidized to a Quinone Methide or Quinone-imine , which are toxic Michael acceptors.
Pathway Visualization:
Figure 2: The metabolic fate of the methoxy group. The transition from Parent to Phenol is critical; the phenol can either be safely cleared (Glucuronidation) or bioactivated (Quinone formation).
Mitigation Strategy: If the O-desmethyl metabolite is formed in high amounts (>10% of total material), perform a Glutathione (GSH) Trapping Assay . Incubate microsomes + NADPH + GSH (5 mM) + Test Compound. Look for GSH-adducts (+305 Da) via LC-MS.
References
-
Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs.[4][5] European Journal of Medicinal Chemistry.[4] Link
-
Thermo Fisher Scientific. Human and Animal Liver Microsome Thawing and Incubation Protocol.Link
-
Creative Bioarray. Caco-2 Permeability Assay Protocol.Link
-
Promega. P450-Glo™ CYP450 Assay Systems Technical Bulletin.Link
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.Link
Sources
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fluoropyridine Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. However, the synthesis of fluoropyridines is not without its challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming common hurdles and optimizing their synthetic strategies. The advice provided herein is grounded in established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Troubleshooting Guides: A Problem-Oriented Approach
This section addresses specific issues commonly encountered during the synthesis of fluoropyridines, providing a causal explanation and actionable solutions.
Issue 1: Low or No Yield in Halogen Exchange (Halex) Reactions
The Halogen Exchange (Halex) reaction is a widely used method for synthesizing fluoropyridines, particularly at an industrial scale, by displacing a chloro or bromo substituent with fluoride.[1] Low yields are a frequent challenge and can often be traced back to several key factors.
Troubleshooting Flowchart for Low-Yield Halex Reactions
Caption: Troubleshooting flowchart for low-yield fluoropyridine reactions.
Quantitative Impact of Reaction Parameters in Halex Reactions
| Parameter | Condition | Effect on Yield/Conversion | Rationale |
| Temperature | 140°C vs. 180°C for 1,2-dichloro-4-nitrobenzene | >99% conversion in 300 min at 140°C vs. 30 min at 180°C.[2] | Higher temperatures increase the reaction rate by providing sufficient activation energy.[2] |
| Fluoride Source | KF vs. CsF | CsF is generally more reactive and soluble than KF, often leading to higher yields and milder reaction conditions.[1][3] | The larger cation (Cs+) is better solvated by polar aprotic solvents, leading to a more "naked" and nucleophilic fluoride anion. |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) vs. Protic | Polar aprotic solvents are essential for high yields in Halex reactions.[4][5] | Protic solvents can hydrogen bond with the fluoride anion, reducing its nucleophilicity. |
| Phase-Transfer Catalyst (PTC) | With vs. Without TMAC in the synthesis of 2,4-difluoronitrobenzene | PTCs like tetramethylammonium chloride (TMAC) accelerate the reaction.[6] | PTCs facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs. |
Issue 2: Byproduct Formation and Safety Concerns in the Balz-Schiemann Reaction
The Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate intermediate, is a classic method for introducing fluorine into an aromatic ring.[7] However, it is prone to the formation of byproducts and carries inherent safety risks.
Common Byproducts and Their Mitigation
| Byproduct | Causal Factor | Mitigation Strategy |
| Phenols | Reaction of the diazonium salt with residual water. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. |
| Azo Compounds | Coupling of the diazonium salt with the starting amine or other electron-rich species. | Maintain a low reaction temperature during diazotization (typically 0-5°C) to minimize side reactions.[7] |
| Decomposition Products | Thermal instability of the diazonium salt, which can be explosive.[8] | Avoid isolation of the diazonium salt where possible. Use of continuous flow reactors can significantly improve safety by minimizing the amount of hazardous intermediate at any given time. |
Safety Considerations for the Balz-Schiemann Reaction
The thermal decomposition of aryldiazonium salts is exothermic and can lead to a runaway reaction.[9] It is crucial to:
-
Work on a small scale when developing a new procedure.
-
Use appropriate shielding (blast shield).
-
Ensure adequate cooling and temperature monitoring.
-
Consider a continuous flow setup for larger-scale reactions to minimize the accumulation of the unstable diazonium intermediate.[9]
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent should I choose for my pyridine synthesis?
A1: The choice of fluorinating agent depends on the synthetic strategy:
-
For Halex reactions: Potassium fluoride (KF) is the most common and cost-effective choice.[1] For less reactive substrates, cesium fluoride (CsF) offers higher reactivity.[3]
-
For the Balz-Schiemann reaction: Fluoroboric acid (HBF₄) or other sources of the tetrafluoroborate anion are used to form the key intermediate.[7]
-
For direct C-H fluorination: More specialized and reactive reagents are employed, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reactivity of these electrophilic N-F reagents can be tuned by modifying the substituents on the nitrogen-containing ring.[10]
Q2: My fluoropyridine is proving difficult to purify. What are some common strategies?
A2: Purification of fluoropyridines can be challenging due to their polarity and potential for volatility.
-
Recrystallization: This is often the most effective method for purifying solid fluoropyridines. The choice of solvent is critical. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include hexane/ethyl acetate and ethanol/water.[11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a viable option. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[11] It is important to choose a solvent system that provides good separation on a TLC plate before attempting a column.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the fluoropyridine into the aqueous phase. The aqueous layer is then basified, and the purified fluoropyridine is back-extracted into an organic solvent.
Q3: I am using anhydrous hydrogen fluoride (HF) in my reaction. What are the key safety precautions?
A3: Anhydrous HF is an extremely corrosive and toxic substance that requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and specialized gloves (e.g., neoprene or nitrile).[12]
-
Ventilation: All work with anhydrous HF must be conducted in a certified chemical fume hood.[12]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A tube of calcium gluconate gel should be readily available as a first aid antidote for skin exposure.[12]
-
Material Compatibility: Do not use glass containers with HF, as it will react with silica. Use compatible materials such as polyethylene or Teflon.[12]
-
Never Work Alone: Always have a trained colleague present when working with anhydrous HF.[12]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange (Halex) Reaction
This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using spray-dried potassium fluoride.
Workflow for Halex Synthesis of 2-Fluoropyridine
Caption: General experimental workflow for the Halex synthesis of 2-fluoropyridine.
Materials:
-
2-Chloropyridine
-
Spray-dried potassium fluoride (KF)
-
Sulfolane (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and distillation apparatus.
Procedure:
-
In a dry round-bottom flask, combine 2-chloropyridine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).
-
Add anhydrous sulfolane as the solvent.
-
Heat the reaction mixture to 220-230°C with vigorous stirring.
-
The product, 2-fluoropyridine, will begin to distill from the reaction mixture. Collect the distillate.
-
Monitor the reaction progress by GC analysis of the distillate.
-
Once the reaction is complete, the crude 2-fluoropyridine can be purified by fractional distillation.
Self-Validation:
-
The formation of a solid precipitate (KCl) is an indication that the reaction is proceeding.
-
The boiling point of the collected distillate should be close to that of 2-fluoropyridine (125-126°C).
Protocol 2: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine.[7]
Materials:
-
4-Aminopyridine
-
42% Aqueous solution of fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, charge the 42% aqueous HBF₄ solution.
-
Add 4-aminopyridine (1 equivalent) and dissolve by warming to approximately 40°C.
-
Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as this will cause vigorous gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluoropyridine by distillation.
Self-Validation:
-
The formation of a precipitate (4-pyridylammonium tetrafluoroborate) upon cooling is a key checkpoint.
-
The evolution of nitrogen gas during the decomposition of the diazonium salt indicates that the reaction is proceeding.
-
The final product should have a boiling point of approximately 104-108°C.[7]
References
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (2026, February 12). Self-published.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC.
- TROUBLESHOOTING GUIDE. Self-published.
- Organic Syntheses Procedure. Organic Syntheses.
- How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? (2022, August 20). Guidechem.
- Effect of temperature on the Halex reaction of...
- An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.
- Managing solvent effects in fluoropyridine reactions. Benchchem.
- Guide to Flowcharts in Graphviz. Sketchviz.
- Halex Reaction. gChem.
- Fluorination of Medicinal Compounds - The Halex Reaction. ChemTube3D.
- Building diagrams using graphviz. (2021, March 26). Chad's Blog.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
- Graphviz tutorial. (2021, January 14). YouTube.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). The Journal of Organic Chemistry.
- Synthesis of 2-amino-5-fluoropyridine. (2025, August 7).
- Quick Troubleshooting Guide For HPLC Column Usage.
- Troubleshooting Flash Column Chrom
- Create a FlowChart Diagram using Graphviz in Python. (2024, May 18). YouTube.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- New Experimental Techniques for Organic Synthesis. Mettler Toledo.
- Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie.
- Halex process. Wikipedia.
- Build Diagrams from Code Using Graphviz. Wondershare EdrawMax.
- Viewing a reaction p
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Guide. Phenomenex.
- Balz-Schiemann Reaction. Organic Chemistry Portal.
- Visualiz
- The Advent of a Privileged Scaffold: A Technical History of Fluorin
- Preparation method of fluoropyridine compounds.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters.
- An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. (2025, March 28).
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021, August 13). ACS Omega.
- Automated extraction of chemical synthesis actions
- (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Organic Syntheses.
- Automated extraction of chemical synthesis actions
- Tretyakova Lab • Organic Synthesis Protocol. (2021, September 8). YouTube.
- Simple Graph. GraphViz Examples and Tutorial.
- User Guide. graphviz 0.
Sources
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Solubility Enhancement for 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine
Welcome to the technical support guide for 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in bioassay applications. Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve reliable and reproducible experimental results.
Compound Overview: Understanding the Challenge
2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic compound featuring a fluorinated pyridine ring linked to a tetrahydropyran (oxane) moiety via an ether bond. An analysis of its structure suggests several physicochemical properties that likely contribute to low aqueous solubility:
-
Moderate Lipophilicity: The combination of the aromatic pyridine ring and the aliphatic oxane group suggests a balance between hydrophilic and hydrophobic character, which often results in poor water solubility.
-
Weakly Basic Nature: The nitrogen atom in the pyridine ring can be protonated, making its solubility pH-dependent. Pyridine derivatives are typically weakly basic.[1]
-
Crystalline Structure: Solid-state crystal lattice energy can significantly hinder the dissolution process.
These characteristics are common in modern drug candidates and necessitate a systematic approach to solubility enhancement for successful bioassay screening.[2]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when preparing solutions of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try? A1: The standard first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO first.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening? A2: This is a common issue known as "compound crashing." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The troubleshooting guides below offer several strategies to overcome this, including reducing the final concentration, using different co-solvents, or employing solubilizing excipients.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[4][5] It is crucial to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration that does not affect your specific assay's viability or readout.[6]
Q4: Can I use heat to dissolve my compound? A4: Gentle warming (e.g., 37°C) can be effective, especially for dissolving the compound in the initial stock solvent.[7] However, be cautious, as excessive heat can degrade the compound. Always check for precipitate after the solution has cooled to room temperature before use.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic, causality-driven approach to resolving persistent solubility issues.
Guide 1: Optimizing Co-Solvent Systems
Issue: The compound precipitates from a DMSO/buffer mixture.
Scientific Rationale: While DMSO is an excellent solubilizing agent, its ability to keep a compound in solution diminishes significantly upon high aqueous dilution.[3] The goal is to find a solvent or a blend of solvents that maintains solubility upon dilution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is often to reduce the final test concentration of the compound. This may require adjusting your experimental design but is the most direct way to avoid exceeding the solubility limit.
-
Test Alternative Co-solvents: Different organic solvents have different properties. Consider testing ethanol, propylene glycol, or polyethylene glycol (PEG 400) as alternatives or in combination with DMSO.[]
-
Perform a Kinetic Solubility Test: Before your main experiment, test the stability of your final dilution over time. Prepare the dilution and visually inspect for precipitation at several time points (e.g., 0, 30, 60, and 120 minutes) under assay conditions.
| Co-Solvent | Max Recommended % in Cell Assays | Pros | Cons |
| DMSO | < 0.5% | High solubilizing power for many compounds.[4] | Can be toxic to some cells; may interfere with some assays.[5] |
| Ethanol | < 0.5% | Less toxic than DMSO for some cell types.[5] | More volatile; may not be as effective for highly lipophilic compounds. |
| PEG 400 | < 1% | Good for parenteral formulations; low toxicity. | Higher viscosity; may be less effective than DMSO. |
Guide 2: pH Modification Strategy
Issue: The compound's solubility is insufficient even with co-solvents.
Scientific Rationale: As a pyridine derivative, 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine is a weak base. Its solubility can be dramatically increased in acidic conditions where the pyridine nitrogen becomes protonated (ionized).[1][9] The ionized form is generally much more water-soluble than the neutral form.[10]
Troubleshooting Workflow:
Experimental Protocol:
-
Prepare Buffers: Make a set of biocompatible buffers (e.g., citrate or acetate) at various pH values, such as pH 4.0, 5.0, and 6.0.
-
Test Dilution: Prepare your high-concentration stock in DMSO. In separate tubes, add the assay volume of each buffer.
-
Add Compound: While vortexing gently, add the required volume of the DMSO stock to each buffer to achieve the final desired concentration.
-
Observe: Let the solutions stand for at least 30 minutes and observe for any signs of precipitation. The optimal pH is the highest pH that keeps the compound fully dissolved.
-
Validate Assay Compatibility: Crucially, confirm that the chosen acidic pH does not negatively impact your bioassay's performance or cell health. Run a pH control experiment.
Guide 3: Using Solubilizing Excipients (Cyclodextrins)
Issue: Co-solvents and pH adjustment are not viable or effective.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble "inclusion complex".[12][13] This effectively shields the hydrophobic parts of the drug from the aqueous environment, increasing its apparent solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high water solubility and low toxicity.[11]
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming may be needed to fully dissolve the cyclodextrin.
-
Method A (Direct Dissolution): Attempt to directly dissolve the powdered compound into the HP-β-CD/buffer solution. This is the simplest method but may require sonication or extended vortexing.
-
Method B (Co-Solvent Assisted):
-
First, dissolve the compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).
-
Add this concentrated organic solution dropwise into the vortexing HP-β-CD/buffer solution. This method often yields better results by preventing initial aggregation of the compound powder.
-
-
Equilibrate: Allow the final solution to equilibrate for at least one hour at room temperature to ensure maximum complex formation.
-
Validate: As with other methods, it is essential to run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with the bioassay.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard procedure for creating an accurate stock solution.[15][16]
Materials:
-
2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine (assume MW = 211.23 g/mol )
-
High-purity DMSO (≥99.9%)
-
Analytical balance
-
Volumetric flask (Class A)[16]
-
Pipettes and sterile tips
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 211.23 g/mol * 1000 = 2.11 mg
-
-
Weighing: Accurately weigh out approximately 2.11 mg of the compound into a tared weigh boat. Record the exact mass.[16]
-
Dissolution: Carefully transfer the powder into a 1 mL volumetric flask. Add approximately 0.7 mL of DMSO.
-
Solubilization: Cap the flask and vortex or sonicate until all solid material is completely dissolved. Gentle warming to 37°C for 10-15 minutes can be applied if necessary.[7]
-
Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to the 1 mL calibration mark on the volumetric flask.
-
Mixing & Storage: Invert the flask 10-15 times to ensure homogeneity. Aliquot into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]
References
-
Ghitman, J., & Voicu, S.I. (2023). Controlled drug delivery mediated by cyclodextrin-based supramolecular self-assembled carriers: From design to clinical performances. Carbohydrate Polymers Technologies and Applications, 5, 100266. Available from: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025). YouTube. Available from: [Link]
-
Holm, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Available from: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A.K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79. Available from: [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism for cyclodextrin-enhanced solubility of poorly soluble drugs... Available from: [Link]
-
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]
-
S. K. Sahu, et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 25(19), 4477. Available from: [Link]
-
ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available from: [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Andersson, S., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 125(29), 8031-8038. Available from: [Link]
-
Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2339-2348. Available from: [Link]
-
ScienceDirect. (2026). pH adjustment: Significance and symbolism. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Chen, H., et al. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(4), 839-846. Available from: [Link]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 9. jmpas.com [jmpas.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
Validating the Biological Activity of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine in Cell-Based Assays: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the novel compound, 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine, with a focus on its potential as a G protein-coupled receptor 119 (GPR119) agonist. We will explore the rationale behind experimental design, provide detailed protocols for key cell-based assays, and objectively compare its performance against established GPR119 agonists.
Introduction: GPR119 as a Therapeutic Target for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity.[1][2][3][4][5] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2][6][7] Its activation by agonist compounds initiates a signaling cascade through the Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] This elevation in cAMP has a dual beneficial effect on glucose homeostasis: it enhances glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[2][3][7] This mechanism makes GPR119 agonists attractive therapeutic candidates as they are anticipated to lower blood glucose levels with a reduced risk of hypoglycemia.[4]
This guide will focus on the in vitro cell-based validation of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine, a novel small molecule with a chemical structure suggestive of GPR119 agonism. We will compare its activity profile with well-characterized GPR119 agonists, such as AR231453 and PSN632408.[1][8]
Experimental Design: A Multi-Assay Approach for Robust Validation
To thoroughly characterize the biological activity of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine, a multi-tiered assay approach is recommended. This strategy allows for the confirmation of on-target activity, assessment of potency and efficacy, and investigation of downstream functional consequences.
Our experimental workflow is designed to first establish direct engagement with the GPR119 receptor and then to evaluate the physiological response in a relevant cell model.
Caption: Experimental workflow for validating GPR119 agonists.
Signaling Pathway of GPR119 Activation
The canonical signaling pathway for GPR119 activation is depicted below. Agonist binding to GPR119 promotes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and GLP-1 release in enteroendocrine L-cells.
Caption: GPR119 signaling pathway upon agonist binding.
Experimental Protocols
cAMP Accumulation Assay
This primary assay directly measures the production of cAMP, the second messenger for GPR119 signaling, providing a robust and direct readout of receptor activation.[6]
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119). A parental HEK293 cell line should be used as a negative control to ensure compound specificity.
Principle: This protocol utilizes a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection methods.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293-hGPR119 and parental HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine, AR231453, and PSN632408 in assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximal stimulation (e.g., Forskolin).
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Data Analysis: Measure the signal and calculate the cAMP concentration for each well. Plot the dose-response curves and determine the EC50 and Emax values.
CRE-Luciferase Reporter Assay
This assay provides a transcriptional readout of GPR119 activation, confirming the engagement of the cAMP pathway.[1]
Cell Line: HEK293 cells stably co-expressing human GPR119 and a cAMP response element (CRE) coupled to a luciferase reporter gene (HEK293-hGPR119-CRE-Luc).
Principle: Upon GPR119 activation and subsequent cAMP production, PKA is activated and phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE promoter element, driving the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of GPR119 activation.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293-hGPR119-CRE-Luc cells into 96-well white, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium and add them to the cells.
-
Incubation: Incubate the plates at 37°C for 6 hours to allow for reporter gene expression.
-
Luciferase Assay: Remove the medium and add a luciferase assay reagent (e.g., Promega Bright-Glo™).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the dose-response curves and calculate the EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the ability of the compound to potentiate insulin secretion in a physiologically relevant pancreatic β-cell line, which is a key desired downstream effect of GPR119 activation.[1][8]
Cell Line: MIN6 mouse insulinoma cell line or primary rodent islets.
Principle: Pancreatic β-cells secrete insulin in response to elevated glucose levels. GPR119 agonists are expected to enhance this glucose-dependent insulin secretion.
Step-by-Step Protocol:
-
Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach approximately 80% confluency.
-
Pre-incubation: Gently wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, along with serial dilutions of the test and reference compounds. Include a vehicle control for each glucose concentration.
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatants, which contain the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin levels to the total cellular protein content or DNA content. Plot the insulin secretion as a function of compound concentration at both low and high glucose levels.
Comparative Performance Data
The following table summarizes the expected performance of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine in comparison to the reference GPR119 agonists. The data presented here is illustrative and would need to be generated through the experimental protocols described above.
| Compound | cAMP Accumulation (EC50, nM) | CRE-Luciferase (EC50, nM) | GSIS (% increase over vehicle at 1 µM) |
| 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine | To be determined | To be determined | To be determined |
| AR231453 | 1.4[1] | ~5 | ~150% |
| PSN632408 | 4.9[1] | ~20 | ~120% |
| Vehicle | - | - | 0% |
Trustworthiness and Self-Validating Systems
To ensure the scientific integrity of the results, each assay must incorporate a set of controls that serve as a self-validating system:
-
Vehicle Control: This establishes the baseline response in the absence of any stimulation.
-
Positive Control: A known GPR119 agonist (e.g., AR231453) is used to confirm that the assay system is responsive. For the GSIS assay, a high glucose concentration serves as a physiological positive control.
-
Negative Control (Parental Cell Line): Using a cell line that does not express GPR119 is crucial to demonstrate that the observed activity of the test compound is specifically mediated by the target receptor.
-
Dose-Response Curves: Generating full dose-response curves allows for the determination of key pharmacological parameters such as EC50 and Emax, providing a more comprehensive understanding of the compound's activity than a single-point measurement.
Conclusion
The validation of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine's biological activity requires a systematic and multi-faceted approach. By employing a combination of on-target engagement assays (cAMP accumulation and CRE-luciferase) and a functional cellular response assay (GSIS), researchers can confidently characterize its potency, efficacy, and mechanism of action as a GPR119 agonist. Objective comparison with established compounds such as AR231453 and PSN632408 will provide a clear benchmark for its potential as a novel therapeutic agent for type 2 diabetes. The rigorous application of the detailed protocols and controls outlined in this guide will ensure the generation of high-quality, reproducible, and trustworthy data, which is paramount in the field of drug discovery and development.
References
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). Available from: [Link]
-
Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013-10-03). Available from: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024-05-17). Available from: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available from: [Link]
-
Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC - NIH. (2014-03-31). Available from: [Link]
-
Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC. Available from: [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC. (2008-08-25). Available from: [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - Frontiers. (2024-01-14). Available from: [Link]
-
In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC. Available from: [Link]
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC. (2021-05-07). Available from: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Available from: [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed. Available from: [Link]
-
Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][9][10]oxazine derivatives as potent GPR 119 agonists - PMC. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023-03-20). Available from: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025-08-07). Available from: [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022-12-02). Available from: [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. Available from: [Link]
-
GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
2-Fluoro-5-(4-fluorophenyl)pyridine - PMC. Available from: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available from: [Link]
-
GPR119 agonists for the treatment of type 2 diabetes | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available from: [Link]
Sources
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling Molecular Architecture: A Guide to Cross-Validation of Analytical Data for Definitive Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. The assertion of a chemical structure cannot rest on the data from a single analytical technique. Instead, a robust, multi-faceted approach is required to build an unassailable case for a molecule's identity. This guide provides an in-depth comparison of three powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for structural confirmation. More critically, it details the synergistic workflow for cross-validating their data, transforming disparate datasets into a cohesive and definitive structural assignment.
The principle of orthogonality in analytical science, which advocates for the use of multiple, independent methods to measure the same attribute, is central to this guide.[1][2][3] This approach is not merely about redundancy; it is about building a comprehensive and self-validating system of evidence.[4] NMR, MS, and HPLC are ideal orthogonal partners because they probe fundamentally different physicochemical properties of a molecule.[5][6] By integrating these distinct yet complementary datasets, researchers can overcome the limitations of each individual technique and achieve unequivocal structural confirmation.[1][7][8]
The Analytical Trinity: A Comparative Overview
A successful structural elucidation strategy leverages the unique strengths of NMR, MS, and HPLC. The choice and sequence of these analytical techniques depend on the nature of the sample, the information required, and the stage of research.[9]
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[10][11] | Detailed atom connectivity (carbon-hydrogen framework), stereochemistry, and 3D structure.[12][13][14] | Unambiguous structure elucidation, non-destructive.[12] | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[15][16] | Molecular weight, elemental composition, and substructural information from fragmentation patterns.[9][15] | High sensitivity, small sample requirement, compatible with chromatography.[7] | Destructive, limited structural information on its own, isomers can be difficult to distinguish.[7][17] |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[18] | Purity assessment, isolation of compounds, and quantification.[18][][20] | High resolution, quantitative, widely applicable.[] | Provides limited structural information directly.[17] |
The Cornerstones of Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, confirming the connectivity and the presence of key functional groups.[12][13]
Causality in Experimental Choices:
-
1D NMR (¹H and ¹³C): The initial and most crucial step. ¹H NMR provides information on the number and type of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton. The choice of deuterated solvent is critical as it must dissolve the sample without interfering with the signals of interest.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are employed when 1D spectra are insufficient to resolve complex structures.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the molecular fragments.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation, offers clues to its substructure.[15] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[21]
Causality in Experimental Choices:
-
Ionization Technique: The choice between soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) or hard ionization like Electron Ionization (EI) depends on the analyte's polarity and thermal stability. ESI is suitable for polar molecules and often provides the molecular ion, while EI causes extensive fragmentation, which is useful for structural fingerprinting.[22]
-
Tandem MS (MS/MS): In MS/MS, a specific ion is selected, fragmented, and the resulting fragments are analyzed.[16] This technique is invaluable for sequencing and identifying specific structural motifs.[16][23]
Experimental Protocol: LC-MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent compatible with the HPLC mobile phase, such as a mixture of water and acetonitrile.[5]
-
LC Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. The HPLC separates the analyte from impurities.
-
MS Analysis: The eluent from the HPLC is directed into the MS ion source. Acquire mass spectra across the elution profile.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Examine the mass spectrum of this peak to find the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and confirm that the observed mass is within a narrow tolerance of the theoretical mass.[5]
High-Performance Liquid Chromatography (HPLC): The Guardian of Purity
Before detailed structural analysis, it is imperative to ensure the sample's purity. HPLC is the workhorse for this task, capable of separating the target compound from starting materials, byproducts, and degradation products.[][24]
Causality in Experimental Choices:
-
Column Chemistry and Mobile Phase: The selection of the stationary phase (e.g., C18 for reverse-phase) and the mobile phase composition is critical for achieving optimal separation. Method development often involves screening different solvent gradients and pH to resolve all components of the mixture.
-
Detector Selection: A UV-Vis detector is commonly used for compounds with a chromophore. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.[25]
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.
-
Method Development: Develop a separation method by optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The Cross-Validation Workflow: A Symphony of Data
The true power of these techniques is realized when their data are integrated into a cohesive structural proof. This workflow is a self-validating system where each piece of data corroborates the others.
The Logic of the Workflow:
-
Purity First: The workflow begins with assessing the purity of the compound via HPLC.[25] Attempting to elucidate the structure of an impure sample will lead to ambiguous and potentially erroneous data. If the sample is not sufficiently pure, purification is the necessary next step.[24]
-
Orthogonal Data Acquisition: The purified sample is then subjected to both NMR and MS analysis.[7][8] These techniques provide independent, yet complementary, datasets.
-
Data Integration and Hypothesis Generation: The molecular formula from HRMS provides the fundamental building blocks. The fragmentation pattern from MS/MS suggests key substructures. The detailed connectivity map from 1D and 2D NMR is then used to assemble these pieces into a putative structure.[26]
-
The Cross-Validation Checkpoint: This is the most critical phase.
-
Does the proposed structure's molecular weight match the MS data?
-
Can the major fragments observed in the MS/MS spectrum be rationalized by the proposed structure determined by NMR?
-
Are all the correlations observed in the 2D NMR spectra consistent with the proposed structure?
-
-
Definitive Confirmation: When the data from all three techniques are in complete agreement and support a single, unambiguous structure, the structural assignment can be considered confirmed with a high degree of confidence.
Regulatory Imperative and Scientific Integrity
In the context of drug development, this rigorous approach to structural confirmation is not just good science; it is a regulatory expectation. Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) require comprehensive characterization of new drug substances.[4][27][28][29][30][31][32] The use of orthogonal analytical techniques is a key component of a robust submission package, demonstrating a thorough understanding and control of the drug substance.[31]
Conclusion
The structural elucidation of a novel compound is a deductive process that relies on the careful collection and interpretation of analytical data. While NMR, MS, and HPLC are each powerful in their own right, their true potential is unlocked when they are used in a synergistic and cross-validating manner. By following a logical workflow that prioritizes purity, leverages the orthogonal strengths of each technique, and critically evaluates the consistency of the combined data, researchers can achieve the highest level of confidence in their structural assignments. This commitment to analytical rigor is fundamental to ensuring the quality, safety, and efficacy of new chemical entities and is the bedrock of sound scientific research.
References
- MDPI. (n.d.). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications.
- Powers, R., et al. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. DigitalCommons@UNL.
- FDA. (n.d.). FDA Guidance on Analytical Method Validation.
- Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics.
- Gstettenreich, W., et al. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC.
- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- Powers, R., et al. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. DigitalCommons@UNL.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.
- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
- Benchchem. (n.d.). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
- PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ijirset. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Mtoz Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?.
- ACS Publications. (n.d.). Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry.
- BOC Sciences. (n.d.). Application of HPLC Technology in Drug Detection.
- Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products.
- Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
- LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
- Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors.
- Benchchem. (n.d.). Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirmation.
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
- News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?.
-
Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]
- ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbenotes.com [microbenotes.com]
- 11. ijirset.com [ijirset.com]
- 12. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 13. longdom.org [longdom.org]
- 14. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. lcms.cz [lcms.cz]
- 18. moravek.com [moravek.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. researchgate.net [researchgate.net]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
- 26. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. fda.gov [fda.gov]
- 29. biopharminternational.com [biopharminternational.com]
- 30. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 31. database.ich.org [database.ich.org]
- 32. database.ich.org [database.ich.org]
Technical Guide: Bridging the Translational Gap in Novel Pyridine-Based Kinase Inhibitors
Executive Summary
This guide provides a comparative technical analysis of novel pyridine-based small molecule inhibitors versus standard clinical benchmarks (e.g., sorafenib analogs or first-generation scaffolds). While pyridine moieties are "privileged scaffolds" in medicinal chemistry due to their ability to accept hydrogen bonds and improve aqueous solubility, a recurring failure mode in drug discovery is the In Vitro-In Vivo Disconnect .
This document analyzes why compounds with sub-nanomolar enzymatic potency (
Molecular Rationale: The Pyridine Advantage
The pyridine ring is ubiquitous in FDA-approved kinase inhibitors (e.g., Sorafenib, Crizotinib) because it addresses two critical limitations of phenyl-based bioisosteres:
-
Solubility & Basicity: The pyridine nitrogen possesses a lone pair (sp2 hybridized) that can accept hydrogen bonds and form salts, significantly improving aqueous solubility compared to carbocyclic analogs.
-
Hinge Binding: In kinase ATP-binding pockets, the pyridine nitrogen often acts as a critical H-bond acceptor, interacting with the backbone NH of the "hinge region" (e.g., Cys, Thr, or Met residues).
The Liability: Unsubstituted pyridine rings are metabolic "soft spots," prone to N-oxidation by cytochrome P450s or nucleophilic attack. This guide compares a "Standard Benchmark" (susceptible to high clearance) against a "Novel Sterically-Shielded Pyridine Series" designed to mitigate these liabilities.
Comparative Profiling: In Vitro Data
Objective: To demonstrate that structural optimization does not compromise intrinsic potency.
The following data represents a comparative analysis between a Standard Benchmark (Compound A) and a Novel Pyridine Inhibitor (Compound B).
Table 1: Biochemical and Cellular Potency
| Metric | Compound A (Benchmark) | Compound B (Novel Pyridine) | Interpretation |
| Enzymatic IC | 4.5 ± 0.9 nM | 5.2 ± 1.1 nM | Equivalent Potency: Both compounds bind the target with high affinity. |
| Cellular EC | 12 nM | 15 nM | Cellular Permeability: Both compounds effectively penetrate the cell membrane. |
| Selectivity Score (S(35)) | 0.85 | 0.92 | Specificity: Compound B shows slightly improved off-target selectivity. |
Key Insight: Based solely on in vitro data, both compounds appear equally promising. This is where the "Translation Trap" occurs. Relying only on Table 1 would suggest both candidates should proceed to animal studies with equal priority.
The Translational Bridge: ADME & PK Profiling
Objective: To reveal the hidden variables causing the efficacy disconnect.
The primary failure mode for pyridine-based inhibitors is often high intrinsic clearance (
Table 2: ADME and Pharmacokinetic Parameters
| Parameter | Compound A (Benchmark) | Compound B (Novel Pyridine) | Impact on Efficacy |
| Microsomal Stability ( | 18 min | > 120 min | Metabolic Blockade: Compound B resists oxidative metabolism (N-oxide formation). |
| Plasma Protein Binding (% Bound) | > 99.8% | 96.5% | Free Fraction: Compound B has ~17x more free drug available ( |
| Bioavailability ( | 22% | 68% | Systemic Exposure: Compound B achieves therapeutic levels orally. |
Mechanism of Improvement: The Novel Series (Compound B) likely incorporates substituents (e.g., -CF3 or -OMe) adjacent to the pyridine nitrogen. This steric/electronic shielding prevents P450 enzymatic access, drastically extending half-life without disrupting the hinge-binding interaction.
In Vivo Efficacy Comparison
Objective: To validate that ADME improvements translate to tumor regression.
Study Design:
-
Model: Subcutaneous Xenograft (Nude Mice, PC-3 or A549 cell lines).
-
Dosing: 25 mg/kg QD (Once Daily), Oral Gavage.
-
Duration: 21 Days.
Table 3: Xenograft Efficacy Results (Day 21)
| Outcome Metric | Vehicle Control | Compound A (Benchmark) | Compound B (Novel Pyridine) |
| Tumor Volume Inhibition (% TVI) | 0% | 42% (Stasis) | 91% (Regression) |
| Body Weight Change | -2% | -12% | -3% |
| Intratumoral Target Inhibition (p-Kinase) | 0% | 35% | 85% |
Conclusion: Despite having nearly identical in vitro
Visualizing the Screening Cascade
The following diagram illustrates the decision-making logic required to filter pyridine-based inhibitors, emphasizing the "Go/No-Go" decision points at the ADME stage.
Caption: The "ADME Profiling" node is the critical filter. Compounds failing here (due to metabolic instability common in pyridines) must return to design, regardless of potency.
Experimental Protocols
A. In Vitro Kinase Assay (FRET-Based)
Purpose: To determine intrinsic enzymatic inhibition (
-
Reagents: Use recombinant kinase domain, Fluorescein-labeled peptide substrate, and ATP at
concentration (critical for competitive inhibitors). -
Preparation: Prepare 3-fold serial dilutions of the pyridine inhibitor in DMSO (Final DMSO < 1%).
-
Incubation: Mix enzyme, substrate, and inhibitor in 384-well plates. Incubate for 60 min at RT.
-
Detection: Add EDTA-containing termination buffer. Measure fluorescence ratio (Ex/Em 400/445 and 400/520) using a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive
.
B. In Vivo Xenograft Model
Purpose: To evaluate physiological efficacy and tolerability.
-
Cell Culture: Expand tumor cells (e.g., A549 or MCF-7) in RPMI-1640 + 10% FBS. Harvest at exponential growth phase.
-
Implantation: Inject
cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week old athymic nude mice ( ). -
Randomization: When tumors reach ~150-200
(approx. 10-14 days post-implant), randomize mice into treatment groups ( per group) to ensure equal average tumor volume. -
Treatment: Administer Vehicle (e.g., 0.5% Methylcellulose) or Pyridine Inhibitor (25-50 mg/kg) via oral gavage daily.
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize when control tumors reach 2000
. Harvest tumors for PD analysis (Western blot for phospho-protein).
Mechanism of Action: The Pyridine Hinge Binder
The following diagram details the structural interaction that defines this class of inhibitors.
Caption: The pyridine nitrogen anchors the molecule to the kinase hinge. The "Steric Shield" is the modification in the Novel Series that protects the ring from metabolism without blocking the H-bond.
References
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (PMC). Available at: [Link]
-
Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients. PubMed. Available at: [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health (PMC). Available at: [Link]
-
A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine
Hazard Assessment: Understanding the Risks
Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. Based on the safety data for analogous compounds such as 2-Fluoropyridine, 2-Fluoro-5-methylpyridine, and other substituted pyridines, we can infer the likely hazard profile of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine.[1][2][3]
Anticipated Hazards:
-
Flammability: Many pyridine derivatives are flammable liquids.[1][2][3] It is crucial to handle this compound away from ignition sources.
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1]
-
Toxicity: While acute toxicity data is not available for the target compound, related structures are noted to be harmful if swallowed or in contact with skin.
This preliminary hazard assessment underscores the necessity of treating 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine as a hazardous waste.
The Disposal Protocol: A Step-by-Step Guide
The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[5][6] The following protocol is designed to align with these regulations and ensure best practices in a laboratory setting.
Step 1: Waste Characterization
The first step is to classify the waste. Based on the anticipated hazards, 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine waste would likely be classified as hazardous due to:
-
Ignitability: If it has a low flashpoint.
-
Toxicity: Due to the potential health hazards.
It is the generator's responsibility to make this determination.[6][7]
Step 2: Container Selection and Labeling
-
Container Compatibility: Select a waste container that is chemically compatible with the pyridine derivative. A high-density polyethylene (HDPE) or glass container is generally suitable. The original container is often the best choice for the waste.[5][7] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5][7]
-
Labeling: Proper labeling is critical for safety and compliance. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine"
-
The specific hazard characteristics (e.g., "Flammable," "Irritant")[8]
-
The date of accumulation (when the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab
-
Step 3: Waste Segregation and Storage
-
Segregation: Never mix incompatible waste streams.[8][9] This compound should be collected in its own designated waste container. It should be segregated from:
-
Strong oxidizing agents
-
Strong acids and bases[8]
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10] This area should be:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[7]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from generation to its final disposal.[10]
Step 5: Empty Container Management
Empty containers that held 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine must also be managed properly.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[12] The rinsate from this process must be collected and disposed of as hazardous waste.[12]
-
Defacing Labels: Once triple-rinsed and air-dried, the original label on the container should be defaced or removed before disposal in the regular trash or recycling, as per your institution's policy.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine.
Quantitative Data Summary: Regulatory Timelines and Quantities
| Generator Category | Monthly Generation Rate of Hazardous Waste | Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | 180 days |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No federal time limit, but state regulations may apply |
Note: These are federal guidelines. State regulations may be more stringent.[6]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following this comprehensive guide, researchers can confidently manage this chemical waste stream, ensuring a safe and sustainable research environment. Always consult your institution's specific policies and your EHS department for guidance tailored to your location.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- ACTenviro. (2023, April 25). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- CDH Fine Chemical. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025, September 16). SAFETY DATA SHEET.
- ADCO Environmental Services. Understanding EPA Hazardous Waste Classifications.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Fisher Scientific. (2011, June 17). SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine.
- Sigma-Aldrich. (2025, August 26). SAFETY DATA SHEET.
- R&D Systems. (2025, July 31). SAFETY DATA SHEET.
- ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
- National Institutes of Health. 2-Fluoro-5-nitropyridine. PubChem.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. vumc.org [vumc.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 10. epa.gov [epa.gov]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
